molecular formula C11H21N5O8 B12676085 Einecs 298-761-9 CAS No. 93838-89-2

Einecs 298-761-9

Cat. No.: B12676085
CAS No.: 93838-89-2
M. Wt: 351.31 g/mol
InChI Key: HJJODWUUDZFOPT-FIJKMLAWSA-N
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Description

Nomenclature and Chemical Identity within Scholarly Discourse

EINECS 298-761-9 is chemically identified as Glutamic acid, N-(N-L-ornithyl-β-alanyl)- . This nomenclature indicates a tripeptide structure, composed of three amino acid residues linked by peptide bonds. The constituent amino acids are L-glutamic acid, β-alanine, and L-ornithine.

The systematic, or IUPAC (International Union of Pure and Applied Chemistry), name for this compound is (2S)-2-[[3-[(5-amino-2-carboxypentanoyl)amino]propanoyl]amino]pentanedioic acid . This name precisely describes the molecular structure, specifying the stereochemistry and the exact points of linkage between the amino acid residues. For clarity in research and regulatory documentation, it is also associated with the Chemical Abstracts Service (CAS) Registry Number 93838-89-2 .

Table 1: Chemical Identification of this compound

IdentifierValue
EINECS Number298-761-9
CAS Number93838-89-2
Common NameGlutamic acid, N-(N-L-ornithyl-β-alanyl)-
IUPAC Name(2S)-2-[[3-[(5-amino-2-carboxypentanoyl)amino]propanoyl]amino]pentanedioic acid
Molecular FormulaC₁₃H₂₂N₄O₇

Historical Inclusion in Chemical Inventories (e.g., EINECS) and Regulatory Significance

The inclusion of this oligopeptide in the European Inventory of Existing Commercial Chemical Substances signifies its presence on the European market between January 1, 1971, and September 18, 1981. tandfonline.comcirs-reach.com The establishment of EINECS was a crucial step in distinguishing between "existing" and "new" chemicals for the purpose of regulation. tandfonline.com

Under the subsequent Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, substances listed in EINECS are considered "phase-in substances". cirs-reach.comarcerion.com This designation granted them a transitional period for registration with the European Chemicals Agency (ECHA). arcerion.comdaera-ni.gov.ukwikipedia.org The primary regulatory significance of its EINECS listing is the acknowledgment of its pre-existing commercial status, which subjected it to the registration requirements of REACH to ensure continued legal placement on the EU market. daera-ni.gov.ukwikipedia.org

Current Research Imperatives and Scholarly Interest in this compound

Current scholarly interest in this compound is primarily centered on the broader field of oligopeptide research rather than extensive studies on this specific molecule. Oligopeptides, defined as short chains of amino acids, are subjects of intense academic investigation due to their diverse biological activities and potential therapeutic applications. chinesechemsoc.orgtaylorandfrancis.comtaylorandfrancis.comresearchgate.net

Research in this area often focuses on the synthesis of novel oligopeptides and the exploration of their functional roles. researchgate.net This can include their use in drug delivery systems, as bioactive fragments, or as building blocks for new materials. chinesechemsoc.orgtaylorandfrancis.comresearchgate.net While specific research detailing the unique properties or applications of Glutamic acid, N-(N-L-ornithyl-β-alanyl)- is not widely present in publicly accessible academic literature, its constituent amino acids are well-studied. L-glutamic acid is a key neurotransmitter and a fundamental component of proteins. wikipedia.orgnist.govnih.gov L-ornithine is a non-proteinogenic amino acid that plays a role in the urea (B33335) cycle. β-alanine is a naturally occurring beta-amino acid. The combination of these residues into a specific tripeptide structure suggests potential for unique biochemical interactions that could be a subject for future academic exploration.

Properties

CAS No.

93838-89-2

Molecular Formula

C11H21N5O8

Molecular Weight

351.31 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;(2S)-2-(dicarbamoylamino)butanedioic acid

InChI

InChI=1S/C6H9N3O6.C5H12N2O2/c7-5(14)9(6(8)15)2(4(12)13)1-3(10)11;6-3-1-2-4(7)5(8)9/h2H,1H2,(H2,7,14)(H2,8,15)(H,10,11)(H,12,13);4H,1-3,6-7H2,(H,8,9)/t2-;4-/m00/s1

InChI Key

HJJODWUUDZFOPT-FIJKMLAWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N(C(=O)N)C(=O)N)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N(C(=O)N)C(=O)N)C(=O)O

Origin of Product

United States

Chemical Synthesis and Reaction Pathways of Einecs 298 761 9

Synthetic Methodologies for L-Ornithine L-Aspartate

The production of L-Ornithine L-Aspartate can be achieved through various chemical and chemo-enzymatic methods. The primary approach involves the direct reaction of L-ornithine or its salt with L-aspartic acid, followed by crystallization.

At the laboratory scale, several methods for the synthesis of LOLA have been developed. A common route involves the reaction of an L-ornithine salt, such as L-ornithine hydrochloride, with L-aspartic acid in an aqueous solution. patsnap.com The hydrochloride is typically removed using an anion exchange resin. patsnap.com

Another described method starts with L-ornithine acetate, which is dissolved in water, followed by the addition of L-aspartic acid. google.com The pH of the solution is then adjusted to a range of 6 to 9 with ammonia (B1221849) to facilitate the salt formation. google.com

A further approach utilizes the basic hydrolysis of L-arginine with barium hydroxide (B78521) to produce L-ornithine. researchgate.net After the removal of barium ions, L-aspartic acid is added to precipitate the L-Ornithine L-Aspartate. researchgate.net

Starting Material Key Reagents General Procedure Reference
L-Ornithine HydrochlorideAnion exchange resin, L-Aspartic acid, Ethanol (B145695)Dissolution in water, removal of chloride with resin, addition of L-aspartic acid, concentration, and crystallization with ethanol. patsnap.com
L-Ornithine AcetateL-Aspartic acid, Ammonia, Ethanol/MethanolDissolution in water, addition of L-aspartic acid, pH adjustment with ammonia, and crystallization with alcohol. google.com
L-ArginineBarium hydroxide, Carbon dioxide, L-Aspartic acidHydrolysis of L-arginine, precipitation of barium as carbonate, addition of L-aspartic acid, and precipitation of the product. researchgate.net

For industrial-scale production, the process is optimized for efficiency, yield, and purity. A leading manufacturer, Evonik, has a process that involves the fermentative production of L-ornithine and biocatalytic production of L-aspartic acid. evonik.com The subsequent salt formation and purification are conducted to meet cGMP or food quality standards. evonik.com This backward integration ensures a consistent supply and high quality of the final product. evonik.com

Key steps in the scale-up process often include:

Reaction: Reacting an L-ornithine salt (e.g., hydrochloride, sulfate, or acetate) with L-aspartic acid in an aqueous medium. patsnap.comgoogle.com

Purification: The use of activated carbon for decolorization is a common step to remove colored impurities. google.com Ion-exchange resins are employed to remove unwanted counter-ions, such as chloride or sulfate. patsnap.com

Crystallization: The product is typically crystallized from the aqueous solution by adding a water-miscible organic solvent like ethanol or methanol, a technique known as drowning-out crystallization. google.com

Drying: The final crystalline product is dried under vacuum to remove residual solvents. google.com

These processes are designed to produce LOLA with high purity, a uniform particle size distribution, and a stable crystalline structure. evonik.com

While the synthesis of L-Ornithine L-Aspartate is a straightforward acid-base salt formation, the mechanistic interest lies in its mode of action in biological systems. Once administered, LOLA dissociates into L-ornithine and L-aspartate. nih.govmdpi.com These amino acids then participate in key metabolic pathways for ammonia detoxification. elsevier.es

L-ornithine acts as a substrate for the urea (B33335) cycle and an activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, a key enzyme in this cycle. researchopenworld.comnih.gov L-aspartate also plays a role in the urea cycle and can be transaminated to glutamate (B1630785), which is a substrate for glutamine synthetase. researchopenworld.com This dual action enhances the removal of ammonia by converting it into urea and glutamine, primarily in the liver and muscles. researchopenworld.comelsevier.es

Precursor and Intermediate Chemistry in the Synthesis of L-Ornithine L-Aspartate

The primary precursors for the synthesis of L-Ornithine L-Aspartate are L-ornithine and L-aspartic acid.

L-Ornithine: This non-proteinogenic amino acid is a central intermediate in the urea cycle. wikipedia.org For industrial production, it can be synthesized from L-arginine through enzymatic conversion. researchgate.net L-arginine itself is often produced via fermentation.

L-Aspartic Acid: This is a proteinogenic amino acid that can also be produced through fermentation or enzymatic processes.

The quality of these precursors is crucial for the purity of the final LOLA product.

Derivatization Strategies and Analogue Synthesis of L-Ornithine L-Aspartate

Derivatization of L-Ornithine L-Aspartate is primarily employed for analytical purposes. For the quantitative analysis of LOLA in biological samples or supplements, pre-column derivatization is often used in conjunction with High-Performance Liquid Chromatography (HPLC). Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with the primary amino groups of ornithine and aspartic acid to form fluorescent derivatives that can be easily detected. scholaris.canifc.gov.vn

Phenylisothiocyanate (PITC): This reagent also reacts with the amino groups to form derivatives suitable for UV detection in HPLC. ingentaconnect.com

In terms of analogue synthesis, other ornithine salts and derivatives are used for similar therapeutic or nutritional purposes. Examples include:

L-Ornithine Hydrochloride: A salt of ornithine used as a nutritional supplement. evonik.com

N-Acetylglutamate: While not a direct analogue, it is another compound that plays a role in the urea cycle. evonik.com

Bisorcic: An N2,N5-diacetylated derivative of L-ornithine. evonik.com

Control of Impurities and Related Substances in L-Ornithine L-Aspartate Production

The control of impurities in the production of L-Ornithine L-Aspartate is critical for its safety and efficacy as a pharmaceutical ingredient. Potential impurities can arise from the starting materials, synthetic process, or degradation.

A Chinese patent details a method for detecting several potential impurities in ornithine aspartate using HPLC. google.com These impurities include:

Fumaric acid

Arginine

Urea

Succinic acid

Malic acid

Lactams (such as 3-amino-2-piperidone) google.comchembk.com

Other potential impurities include condensation products of the amino acids. chembk.comsynzeal.com The manufacturing process is designed to minimize these impurities. For instance, effervescent formulations of ornithine aspartate were found to be prone to chemical degradation, which was addressed by developing specific granulation processes. googleapis.com The pH of injectable solutions is also carefully controlled (e.g., to 5.5-6.0) to minimize the formation of impurities. google.com

Impurity Potential Origin Control Strategy Reference
ArginineIncomplete conversion of precursorPurification of L-ornithine google.com
Fumaric AcidSide reaction/degradationProcess control, HPLC monitoring google.comchembk.com
UreaSide reaction/degradationProcess control, HPLC monitoring google.com
3-amino-2-piperidone (Impurity I)Intramolecular cyclization of ornithinepH and temperature control chembk.com
Aspartic acid condensate (Impurity II)Dimerization of aspartic acidProcess control chembk.com

Environmental Distribution, Fate, and Transport Research of Einecs 298 761 9

Environmental Occurrence and Spatial Distribution of (2S)-2,5-diaminopentanoic acid, (2S)-2-(dicarbamoylamino)butanedioic acid

Comprehensive monitoring data detailing the environmental occurrence and spatial distribution of EINECS 298-761-9 are not available in current scientific literature. As a compound composed of amino acid derivatives, its presence in the environment would likely be linked to specific industrial or agricultural applications, if any.

L-ornithine, or (2S)-2,5-diaminopentanoic acid, is a naturally occurring non-proteinogenic amino acid. wikipedia.org It is a central part of the urea (B33335) cycle in many organisms, a metabolic pathway for disposing of excess nitrogen. wikipedia.orgsigmaaldrich.com Consequently, L-ornithine is ubiquitous in biological systems and would be found in environments where biological matter is present and degrading. However, its concentration as a free amino acid is generally low. There is no evidence to suggest widespread environmental contamination or significant spatial distribution patterns resulting from anthropogenic sources.

Information regarding the environmental occurrence of (2S)-2-(dicarbamoylamino)butanedioic acid is not available. Its structural similarity to other carbamoyl (B1232498) derivatives of amino acids, such as N-carbamoyl-L-aspartic acid (an intermediate in pyrimidine (B1678525) biosynthesis), suggests it could play a role in specific metabolic pathways, but it is not a widely studied compound. nih.govwikipedia.org

Without specific studies on the compound this compound, any statement on its environmental levels would be purely speculative.

Environmental Transformation and Degradation Pathways of this compound

The environmental persistence of this compound is expected to be low, given its composition. It is likely to undergo transformation and degradation through both biotic and abiotic pathways.

As a compound of amino acid derivatives, this compound is expected to be readily biodegradable. Microorganisms in soil, water, and sediment are likely to utilize its components as nutrient sources.

The L-ornithine component is a well-known substrate for microbial metabolism. Numerous bacterial species can degrade L-ornithine. For instance, under anaerobic conditions, bacteria from the Clostridiaceae family can ferment ornithine through pathways involving enzymes like ornithine racemase and d-ornithine (B1583779) aminomutase. asm.orgnih.gov In aerobic environments, ornithine is a standard metabolite that can be readily channeled into central metabolism by a wide range of microorganisms. The degradation of arginine, a closely related amino acid, by the arginine deiminase pathway in Pseudomonas aeruginosa results in the production of ornithine, which is then further metabolized. rsc.org

The biotic degradation of the (2S)-2-(dicarbamoylamino)butanedioic acid component has not been specifically studied. However, carbamate (B1207046) compounds, in general, are susceptible to microbial degradation, often initiated by hydrolysis of the carbamate linkage. who.int It is plausible that microbial enzymes could hydrolyze the dicarbamoylamino group, releasing urea and aspartic acid, both of which are readily metabolized.

Specific kinetic studies on the abiotic degradation of this compound are absent from the literature. However, based on its chemical structure, some abiotic pathways can be inferred.

Hydrolysis: The amide and carbamate linkages in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. The salt-like nature of the compound suggests high water solubility, which would facilitate aqueous-phase hydrolysis.

Photodegradation: Without a significant chromophore to absorb sunlight, direct photodegradation in water is expected to be a minor pathway.

Kinetic data for these processes are not available.

Based on the expected rapid biotic degradation, the environmental persistence of this compound is predicted to be low. A safety data sheet for L-ornithine hydrochloride, one of the components, states that persistence is unlikely based on its water solubility and biodegradability. fishersci.com The compound as a whole is not expected to meet the criteria for being persistent, bioaccumulative, and toxic (PBT). A safety data sheet for L-Ornithine L-Aspartate, a similar compound, explicitly states it is not considered to be persistent, bioaccumulating, or toxic (PBT). lgcstandards.com

Degradation Pathway Relevance for this compound Supporting Evidence/Inference
Biotic Degradation HighExpected to be readily biodegradable. L-ornithine is a natural metabolite with known microbial degradation pathways. asm.orgnih.gov
Abiotic Hydrolysis ModerateAmide and carbamate groups are susceptible to hydrolysis.
Photodegradation LowLacks significant chromophores for direct photolysis.
Overall Persistence LowUnlikely to persist due to high potential for biodegradation. fishersci.comlgcstandards.com

Bioaccumulation and Partitioning Potential in Environmental Systems

There are no empirical studies on the bioaccumulation of this compound. However, its potential for bioaccumulation can be estimated as low. The compound is a salt of two highly polar, water-soluble molecules.

L-ornithine is an amino acid with high water solubility. fishersci.co.uk Such substances typically have a very low octanol-water partition coefficient (Log Kow), indicating a preference for aqueous phases over lipid phases. This significantly limits their potential to accumulate in the fatty tissues of organisms. While organisms will actively take up amino acids for metabolic purposes, this is a regulated process and distinct from passive bioaccumulation of lipophilic pollutants.

Property Predicted Value/Behavior Reasoning
Octanol-Water Partition Coefficient (Log Kow) Low (Predicted)High polarity and water solubility of amino acid and carbamate components.
Bioconcentration Factor (BCF) Low (Predicted)Low Log Kow suggests minimal partitioning into organism lipids.
Bioaccumulation Potential Very LowThe substance is expected to be metabolized rather than stored in tissues.

Modeling and Prediction of Long-Range Environmental Transport for this compound

There are no studies modeling the long-range environmental transport (LRET) of this compound. The properties of the compound suggest that the potential for LRET is negligible.

The key factors for long-range atmospheric transport are volatility and persistence in the atmosphere. This compound is a salt and is expected to have a near-zero vapor pressure, making it non-volatile. Therefore, transport in the gas phase is not a relevant pathway.

Transport via atmospheric aerosols is possible for non-volatile substances, but this requires persistence in the atmosphere. Given the compound's likely susceptibility to degradation, its atmospheric half-life is expected to be short.

Long-range transport in oceanic currents is also unlikely to be significant. The high water solubility and low expected persistence mean that the compound would likely be diluted and degraded relatively close to any potential source, preventing it from traveling long distances in a recognizable form. fishersci.com

Advanced Analytical Methodologies for Einecs 298 761 9

Chromatographic Techniques for the Separation and Quantification of L-Citrulline and L-Ornithine

Chromatographic methods are fundamental for the separation and quantification of L-citrulline and L-ornithine, often from complex mixtures containing other amino acids and metabolites. The choice between liquid and gas chromatography is typically dictated by the sample matrix, the required sensitivity, and the specific analytical goals.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the premier technique for the analysis of L-citrulline and L-ornithine due to its high selectivity, sensitivity, and versatility. This method is particularly well-suited for analyzing these non-volatile, polar amino acids in biological fluids like plasma, serum, and urine.

A common approach involves derivatization of the amino acids to enhance their chromatographic retention and ionization efficiency. For instance, derivatization with phenylisothiocyanate (PITC) allows for reversed-phase LC separation. An alternative and widely used derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent, and UV-active derivatives that are readily ionized.

However, many modern methods aim to avoid the derivatization step to reduce sample preparation time and potential variability. Hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful tool for the analysis of polar compounds like amino acids without derivatization. HILIC columns retain polar analytes, allowing for their effective separation.

Tandem mass spectrometry (MS/MS) is typically used for detection and quantification, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the sample matrix. For example, a common mass transition for L-citrulline is the precursor ion [M+H]+ at m/z 176.1 to a product ion at m/z 159.1, corresponding to the loss of ammonia (B1221849). Similarly, L-ornithine can be monitored using the transition from the precursor ion [M+H]+ at m/z 133.1 to a product ion at m/z 70.1.

Table 1: Example LC-MS/MS Parameters for L-Citrulline and L-Ornithine Analysis

Parameter Condition
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometry Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (L-Citrulline) m/z 176.1 → 159.1

| MRM Transition (L-Ornithine) | m/z 133.1 → 70.1 |

This table presents typical starting conditions for method development and may require optimization based on the specific instrument and application.

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a robust technique for amino acid analysis. However, due to the low volatility of L-citrulline and L-ornithine, a derivatization step is mandatory to convert them into volatile and thermally stable compounds suitable for GC analysis.

A common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino groups. For example, the carboxyl group can be esterified with an acidic alcohol (e.g., HCl in n-butanol), and the amino groups can then be acylated with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting derivatives are sufficiently volatile for GC separation.

The separation is typically performed on a capillary column with a non-polar or medium-polar stationary phase. Electron ionization (EI) is the most common ionization technique used in GC-MS for amino acid analysis, producing characteristic fragmentation patterns that can be used for identification and quantification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, thereby increasing sensitivity and selectivity.

Table 2: Example GC-MS Parameters for L-Citrulline and L-Ornithine Analysis

Parameter Condition
Derivatization Two-step: 1. Esterification with n-butanol/HCl; 2. Acylation with TFAA
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 110°C, ramp at 5°C/min to 280°C, hold for 5 min
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV

| Detection Mode | Selected Ion Monitoring (SIM) |

This table illustrates a general GC-MS method; specific ions for monitoring would be determined from the mass spectra of the derivatized analytes.

Spectroscopic Methods for Structural Elucidation and Purity Assessment of EINECS 298-761-9

Spectroscopic techniques are indispensable for the unambiguous identification, structural confirmation, and purity evaluation of L-citrulline. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are among the most powerful methods for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity of L-citrulline. The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule, with chemical shifts and coupling patterns that are characteristic of its structure. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, confirming the carbon skeleton. These spectra can also reveal the presence of impurities, which would appear as additional, unexpected signals.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of L-citrulline exhibits characteristic absorption bands corresponding to the vibrations of its functional groups, such as the O-H and N-H stretches from the carboxylic acid and amine/amide groups, the C=O stretch of the carboxylic acid and urea (B33335) moiety, and the N-H bend of the amine groups. The presence and position of these bands serve as a fingerprint for the compound, confirming its identity and providing an assessment of its purity.

Development and Validation of Sample Preparation Protocols for Diverse Matrices

The reliability of any quantitative analysis heavily depends on the effectiveness of the sample preparation protocol. The goal is to extract L-citrulline and L-ornithine from the sample matrix, remove interfering substances, and concentrate the analytes before instrumental analysis. The choice of protocol is highly dependent on the matrix.

Plasma/Serum: A common method for plasma or serum is protein precipitation. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), to the sample. After vortexing and centrifugation, the clear supernatant containing the amino acids is collected for analysis. This method is straightforward and effective for removing the bulk of proteins, which can interfere with the analysis.

Urine: Urine samples are generally less complex than plasma but may require a dilution step to bring the analyte concentrations within the linear range of the analytical method. A simple "dilute-and-shoot" approach, where the urine is diluted with the initial mobile phase and then injected, is often sufficient, particularly for sensitive LC-MS/MS methods.

Tissue: For tissue samples, homogenization is the first step. The tissue is homogenized in a suitable buffer, followed by protein precipitation or solid-phase extraction (SPE) to clean up the sample. SPE, using ion-exchange or reversed-phase cartridges, can provide a cleaner extract than protein precipitation, which is beneficial for reducing matrix effects in LC-MS analysis.

Method validation for these protocols is critical and typically involves assessing parameters such as linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability, following guidelines from regulatory bodies.

High-Throughput Screening and Automation in the Analysis of this compound

The need to analyze a large number of samples, particularly in clinical research and newborn screening for metabolic disorders, has driven the development of high-throughput screening (HTS) and automated methods for L-citrulline analysis.

Automation is often achieved by integrating robotic liquid handlers for sample preparation with autosamplers and analytical instruments like LC-MS/MS systems. The use of 96-well or 384-well plates for sample processing, from protein precipitation to derivatization (if needed), significantly increases throughput.

Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a prominent HTS technique, especially in newborn screening. In this method, the sample extract is directly injected into the mass spectrometer without prior chromatographic separation. While this sacrifices the separation of isomers, the high selectivity of MS/MS allows for rapid quantification of specific analytes like L-citrulline. This approach can reduce the analysis time to less than two minutes per sample.

Enzymatic assays adapted to microplate formats are another HTS approach. These colorimetric or fluorometric assays can be automated on robotic platforms, allowing for the rapid screening of hundreds of samples. While potentially less specific than MS-based methods, they serve as valuable tools for initial screening.

Table 3: List of Compound Names

EINECS Number Common Name Systematic Name
298-761-9 L-Citrulline (2S)-2-amino-5-(carbamoylamino)pentanoic acid
206-664-5 L-Ornithine (2S)-2,5-diaminopentanoic acid

Applications and Functionalization of Einecs 298 761 9 in Chemical Technologies

Utility of (2S)-2,5-diaminopentanoic acid and (2S)-2-(dicarbamoylamino)butanedioic acid as a Chemical Intermediate

The utility of a chemical compound as an intermediate is determined by its reactivity and its position in synthetic pathways to valuable products.

(2S)-2,5-diaminopentanoic acid , more commonly known as L-Ornithine, is a non-proteinogenic amino acid that serves as a crucial intermediate in a variety of metabolic pathways. creative-proteomics.com In the urea (B33335) cycle, it is essential for the detoxification of ammonia (B1221849). creative-proteomics.com Beyond this biological role, L-Ornithine is a key precursor in the biosynthesis of other amino acids, such as L-arginine and L-proline. jmb.or.kr Its role as a precursor extends to the synthesis of polyamines like putrescine, spermidine, and spermine, which are vital for cell proliferation and differentiation. targetmol.com The dicarboxylation of L-Ornithine by ornithine decarboxylase to produce putrescine is a rate-limiting step in polyamine biosynthesis. thermofisher.com This positions L-Ornithine as a significant intermediate for both biological and industrial processes aiming to produce these compounds. In synthetic organic chemistry, L-Ornithine and its derivatives are utilized as chiral building blocks for the synthesis of more complex molecules. researchgate.net For instance, (R)-2,5-diaminopentanoic acid hydrochloride is used in the synthesis of (R)-3-aminopiperidine dihydrochloride. d-nb.info

(2S)-2-(dicarbamoylamino)butanedioic acid , also known as N,N-bis(carbamoyl)-L-aspartic acid, is recognized as an intermediate in pyrimidine (B1678525) biosynthesis. thermofisher.comthermofisher.in Its role as a carbamate (B1207046) derivative makes it a useful biochemical for research in proteomics. thermofisher.in Specifically, N-carbamoyl-L-aspartic acid is an intermediate in pyrimidine metabolism and can be used to measure the activity of the enzyme dihydroorotase. medchemexpress.com While its role as a biological intermediate is established, its application as a chemical intermediate in broader industrial synthesis is not as widely documented.

Role and Integration of EINECS 298-761-9 in Advanced Materials Science

The integration of bio-based molecules into advanced materials is a growing field, driven by the need for sustainable and biocompatible materials.

The application of (2S)-2,5-diaminopentanoic acid in materials science is notably in the development of biodegradable polymers. Research has demonstrated the synthesis of novel biodegradable synthetic poly(lactic-co-glycolic acid) (PLGA) derivatives through conjugation with L-Ornithine. mdpi.comresearchgate.net These PLGA-L-Ornithine derivatives exhibit increased hydrophilic properties and faster degradation times compared to unmodified PLGA, making them potential candidates for biomaterials in applications like drug delivery systems. mdpi.comresearchgate.netresearchgate.net Furthermore, L-Ornithine has been used as a chain extender in the synthesis of non-toxic, biodegradable linear poly(ester-urethane-urea)s. conicet.gov.ar These materials are of interest for biomedical applications, such as temporary scaffolds for tissue regeneration, due to their potential to mimic the behavior of different tissues and their good biocompatibility. conicet.gov.ar

There is limited available information on the specific role and integration of (2S)-2-(dicarbamoylamino)butanedioic acid in advanced materials science. Its properties as a dicarboxylic acid could theoretically lend it to applications as a monomer in polymerization reactions, similar to other dicarboxylic acids like succinic acid which is a precursor to some polyesters. researchgate.net However, specific research or industrial applications in this area are not widely reported.

Applications in Specialty Chemical Formulations and Industrial Processes

The unique properties of these compounds lend them to specific applications in specialty chemical formulations and industrial processes.

Specialty Chemical Formulations:

(2S)-2,5-diaminopentanoic acid is utilized in various specialty chemical formulations, particularly in the pharmaceutical and nutraceutical industries. frontiersin.orgeuropa.eu It is a component of dietary supplements aimed at improving athletic performance and fatigue recovery. targetmol.com L-Ornithine hydrochloride is used in the biosynthesis of L-arginine, L-proline, and polyamines and plays a significant role in ammonia metabolism. jmb.or.kr Formulations containing L-Ornithine are also used for their potential benefits in liver health. frontiersin.orgwebmd.com L-Ornithine L-aspartate (LOLA), a salt of ornithine and aspartic acid, is used in the management of hepatic encephalopathy. webmd.com The global market for L-Ornithine L-aspartate is projected to grow, driven by its expanding pharmaceutical applications. globenewswire.com

The primary application of (2S)-2-(dicarbamoylamino)butanedioic acid in specialty chemical formulations is as a biochemical for research purposes, specifically in the study of pyrimidine biosynthesis and as a substrate for measuring enzyme activity. thermofisher.inmedchemexpress.com It is commercially available for laboratory use in proteomics research. thermofisher.in

Industrial Processes:

The industrial production of (2S)-2,5-diaminopentanoic acid is predominantly achieved through microbial fermentation. frontiersin.orgrroij.com Strains of Corynebacterium glutamicum and Escherichia coli have been metabolically engineered to overproduce L-Ornithine. frontiersin.orggoogle.com The fermentation process involves cultivating these microorganisms in a medium containing assimilable carbon and nitrogen sources under controlled aerobic conditions. google.com Key process parameters that are optimized to enhance L-Ornithine production include pH, temperature, and the concentration of nutrients like glucose and ammonium (B1175870) sulfate. researchgate.netomicsonline.org Research has shown that fed-batch cultivation in bioreactors can lead to high titers of L-Ornithine, with some engineered strains of Corynebacterium glutamicum achieving over 90 g/L. nih.gov

Table 3: Exemplary Industrial Fermentation Parameters for L-Ornithine Production

Parameter Condition Reference
Microorganism Engineered Corynebacterium glutamicum omicsonline.org
Carbon Source Glucose omicsonline.org
Nitrogen Source (NH₄)₂SO₄ omicsonline.org
Temperature 30°C omicsonline.org
pH 7.0 omicsonline.org
Cultivation Time 60-72 hours omicsonline.org

| Production Titer | 18.17 g/L to over 90 g/L in optimized processes | omicsonline.orgnih.gov |

Information on specific industrial processes for the large-scale production of (2S)-2-(dicarbamoylamino)butanedioic acid is not widely available in the public domain. Its synthesis is primarily described in the context of laboratory-scale preparation for research applications.

Research on Sustainable Applications and Circular Economy Principles for (2S)-2,5-diaminopentanoic acid

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are highly relevant to the production of bio-based chemicals.

The production of (2S)-2,5-diaminopentanoic acid through fermentation aligns well with the principles of a circular economy. eurolysine.com This process often utilizes renewable agricultural feedstocks such as glucose from sugar beets or starch from grains. eurolysine.com Research is ongoing to use waste streams, such as those from the textile industry, as a source of glucose for amino acid fermentation, further enhancing the sustainability of the process. rroij.com

Key circular economy principles applicable to L-Ornithine production include:

Use of Renewable Feedstocks: Replacing fossil fuel-based starting materials with biomass reduces the carbon footprint. eurolysine.com

Waste Valorization: Utilizing agricultural or industrial waste streams as feedstocks turns waste into a valuable resource. rroij.comnih.gov

Process Optimization: Improving fermentation efficiency to increase yields and reduce energy consumption. omicsonline.org

Recycling of Process Streams: Investigating the reuse of electrolyte residues and other byproducts from the fermentation and purification processes. researchgate.netnih.gov For example, ammonium sulfate, a byproduct in some amino acid production processes, can be recycled and reused in the fermentation. nih.gov

The concept of a circular economy for proteins and amino acids extends to their end-of-life. Research has demonstrated the feasibility of depolymerizing protein-based materials back into their constituent amino acids, which can then be used to synthesize new proteins, mimicking nature's recycling processes. nih.gov This approach could be applicable to waste streams containing L-Ornithine or other amino acids.

There is currently a lack of specific research on the sustainable applications and circular economy principles for (2S)-2-(dicarbamoylamino)butanedioic acid .

Biochemical Pathways and Interactions of Einecs 298 761 9 Non Clinical Focus

Metabolic Transformations and Enzymatic Pathways involving (2S)-2,5-diaminopentanoic acid and (2S)-2-(dicarbamoylamino)butanedioic acid in Model Systems

L-Ornithine, systematically named (2S)-2,5-diaminopentanoic acid, is a key metabolic hub. cymitquimica.com Its transformations are catalyzed by a variety of enzymes that have been studied in numerous non-mammalian model systems, including bacteria, yeast, and plants.

A primary metabolic fate of L-ornithine is its conversion to L-citrulline, which is chemically related to (2S)-2-(dicarbamoylamino)butanedioic acid. nih.gov This reaction is catalyzed by ornithine carbamoyltransferase (OTC), an enzyme found in prokaryotes and eukaryotes. wikidoc.orgwikipedia.orgnih.gov In bacteria and plants, this step is part of the arginine biosynthesis pathway. wikidoc.orgmdpi.com The reaction involves the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to L-ornithine. nih.gov Studies in Bacillus subtilis have identified that the RocB protein functions as a manganese-dependent N-carbamoyl-L-ornithine hydrolase, converting citrulline to ornithine and carbamate (B1207046), highlighting a reverse capability in certain metabolic contexts. nih.gov

In many bacteria, L-arginine can be hydrolyzed by the enzyme arginase to produce L-ornithine and urea (B33335). oup.com This pathway is crucial for nitrogen metabolism and provides a source of L-ornithine for other metabolic routes. oup.com For instance, in Rhodobacter species, arginase activity is present and induced by L-ornithine or L-arginine. oup.com

L-ornithine can also be catabolized through different enzymatic routes. Ornithine cyclodeaminase can convert L-ornithine into L-proline and ammonia (B1221849) in some bacteria. oup.com Alternatively, L-ornithine aminotransferase (OAT), a highly conserved enzyme found in prokaryotes and eukaryotes, catalyzes the degradation of ornithine to glutamate-5-semialdehyde (GSA), which can then be converted to glutamate (B1630785) or proline. mdpi.com In prokaryotes, the rocD gene encodes for OAT, which is involved in an arginine degradation pathway. mdpi.com

Another significant transformation in some bacteria is the N5-hydroxylation of L-ornithine by L-ornithine N5-monooxygenase, a flavoprotein enzyme. acs.orggenome.jp This is an initial step in the biosynthesis of certain siderophores, which are iron-chelating compounds. genome.jp Research on Rhizobium has detailed a pathway where L-ornithine is first hydroxylated by the flavoprotein VbsO, which is specific for the L-isomer of ornithine. acs.org

The following table summarizes key enzymes involved in L-ornithine metabolism in non-mammalian systems.

Enzyme NameEC NumberReactionModel System(s)Reference(s)
Ornithine Carbamoyltransferase (OTC)2.1.3.3L-Ornithine + Carbamoyl Phosphate → L-Citrulline + PhosphateBacteria, Plants wikidoc.orgwikipedia.orgmdpi.com
Arginase3.5.3.1L-Arginine → L-Ornithine + UreaBacteria (Bacillus, Rhodobacter) oup.comoup.com
Ornithine Cyclodeaminase (OCD)4.3.1.12L-Ornithine → L-Proline + AmmoniaBacteria oup.com
Ornithine Aminotransferase (OAT)2.6.1.13L-Ornithine + α-ketoglutarate ⇌ L-Glutamate-γ-semialdehyde + L-GlutamateProkaryotes, Plants mdpi.com
L-ornithine N5-monooxygenase1.14.13.195L-ornithine + NADPH + H+ + O2 → N5-hydroxy-L-ornithine + NADP+ + H2OBacteria (Streptomyces, Pseudomonas) genome.jp
N-carbamoyl-L-ornithine hydrolase (RocB)---L-Citrulline → L-Ornithine + CarbamateBacillus subtilis nih.gov

Interactions with Biomolecular Systems in in vitro and Non-Mammalian in vivo Models

The interactions of L-ornithine and its direct metabolic product, L-citrulline, with various biomolecular systems have been explored primarily through in vitro studies and in non-mammalian models.

L-citrulline has been shown to interact with other molecules, which can influence its biological effects. For example, in vitro studies using human umbilical vein endothelial cells demonstrated that combining L-citrulline with reduced glutathione (B108866) (GSH) resulted in significantly higher nitrite (B80452) levels, a proxy for nitric oxide (NO), compared to L-citrulline alone. examine.com This suggests a synergistic interaction that may protect NO from oxidative degradation. examine.com

In the bacterium Bacillus subtilis, L-ornithine itself acts as a key signaling molecule. It has been identified as the molecular inducer for the transcription activator RocR. nih.gov The binding of ornithine to the hexameric RocR protein allows for ATP hydrolysis, which in turn activates the transcription of the roc genes responsible for arginine and ornithine utilization. nih.gov

In some bacteria and yeast, there is evidence of physical interaction between sequential enzymes in metabolic pathways. It has been suggested that arginase and ornithine carbamoyltransferase from yeast and bacterial sources may interact in the presence of their substrates, ornithine and arginine, potentially forming a multi-enzyme complex to facilitate substrate channeling. publish.csiro.au However, studies with mammalian enzymes did not detect such an interaction, suggesting this may be a feature specific to certain non-mammalian systems. publish.csiro.au

L-citrulline has also been studied for its effects on cellular processes in various models. In porcine coronary artery endothelium in vitro, L-citrulline treatment helped preserve the production of endothelial nitric oxide synthase (eNOS). nih.gov In cultured myotubes from rats, citrulline was found to directly increase the expression of myofibrillar proteins, which are involved in muscle contraction. darwin-nutrition.frmdpi.com Furthermore, in vitro studies with peritoneal macrophages isolated from rats showed that L-citrulline could dampen the production of the inflammatory cytokine TNF-alpha. nih.gov

The following table details some of the observed interactions in non-clinical models.

CompoundInteracting System/MoleculeModel SystemObserved EffectReference(s)
L-OrnithineRocR transcriptional activatorBacillus subtilis (in vitro/in vivo)Induces conformational change and ATP hydrolysis, activating gene transcription. nih.gov
L-OrnithineOrnithine CarbamoyltransferaseYeast, Bacteria (in vitro)Suggested to facilitate enzyme-enzyme interaction with Arginase for substrate channeling. publish.csiro.au
L-CitrullineReduced Glutathione (GSH)Human umbilical vein endothelial cells (in vitro)Synergistically increases nitrite (NO) levels. examine.com
L-CitrullineMacrophagesRat (in vitro)Reduces secretion of TNF-alpha. nih.gov
L-CitrullineMyotubesRat (in vitro)Increases expression of myofibrillar proteins. darwin-nutrition.frmdpi.com

Biosynthetic Routes and Precursor Utilization Research related to Amino Acid Derivatives

The biosynthesis of L-ornithine and its derivatives, particularly L-arginine, has been extensively studied in microorganisms and plants, where L-glutamate serves as the primary precursor. usda.gov This contrasts with the primary pathway in animals, where ornithine is often derived from dietary arginine. usda.gov

In plants and bacteria, the synthesis of L-ornithine from L-glutamate involves a series of enzymatic steps. usda.gov The pathway is typically initiated by the enzyme N-acetyl-L-glutamate synthase (NAGS). usda.gov The product, N-acetylglutamate, is then sequentially converted through several intermediates, including N-acetyl-L-glutamyl-5-phosphate and N2-acetyl-L-ornithine, to finally yield L-ornithine. usda.gov

Once synthesized, L-ornithine is a crucial precursor for L-arginine biosynthesis. mdpi.com This conversion occurs via the sequential action of three enzymes:

Ornithine Transcarbamylase (OTC): Catalyzes the formation of L-citrulline from L-ornithine and carbamoyl phosphate. mdpi.com

Argininosuccinate (B1211890) Synthetase (ASSY): Condenses L-citrulline with L-aspartate to form argininosuccinate. mdpi.com

Argininosuccinate Lyase (ASL): Cleaves argininosuccinate to produce L-arginine and fumarate. mdpi.com

Research in various model organisms has highlighted the regulation and importance of this pathway. In the plant Arabidopsis, genetic manipulation to increase ornithine accumulation has been explored as a strategy to potentially modulate abiotic stress tolerance. cmdm.tw In watermelon (Citrullus lanatus), drought stress leads to the accumulation of citrulline in vegetative tissues. frontiersin.org This accumulation is correlated with the upregulation of genes involved in its biosynthesis, such as Ornithine carbamoyl-transferase (OTC), and the downregulation of genes involved in its catabolism. frontiersin.org

In lactic acid bacteria, such as Weissella confusa, the arginine deiminase (ADI) pathway is utilized to convert arginine into citrulline and then into ornithine, a process that can generate ATP. mdpi.comjst.go.jp This pathway allows these bacteria to use arginine as an energy source. mdpi.com The production of ornithine and citrulline in these bacteria is dependent on the initial concentration of arginine in the medium. jst.go.jp

The table below outlines the primary biosynthetic pathway from glutamate to arginine in plant and bacterial models.

PrecursorIntermediate(s)ProductKey Enzyme(s)Organism TypeReference(s)
L-GlutamateN-acetylglutamate, N-acetyl-L-glutamyl-5-phosphate, N2-acetyl-L-ornithineL-OrnithineN-acetyl-L-glutamate synthase (NAGS), N-acetylglutamate kinase (NAGK), etc.Plants, Bacteria usda.gov
L-OrnithineL-Citrulline, ArgininosuccinateL-ArginineOrnithine Transcarbamylase (OTC), Argininosuccinate Synthetase (ASSY), Argininosuccinate Lyase (ASL)Plants, Bacteria mdpi.com

Table of Compound Names

Common Name/IdentifierSystematic Name(s)
L-Ornithine(2S)-2,5-diaminopentanoic acid; (S)-α,δ-Diaminovaleric acid
EINECS 298-761-9(2S)-2,5-diaminopentanoic acid
L-Citrulline(2S)-2-Amino-5-(carbamoylamino)pentanoic acid
(2S)-2-(dicarbamoylamino)butanedioic acidN,N-bis(carbamoyl)-L-aspartic acid
L-Arginine(2S)-2-Amino-5-guanidinopentanoic acid
L-Proline(S)-Pyrrolidine-2-carboxylic acid
L-Glutamate(2S)-2-Aminopentanedioic acid
Carbamoyl phosphateCarbamoyl dihydrogen phosphate
UreaCarbamide

Regulatory Science and Policy Research Pertaining to Einecs 298 761 9

Compliance and Data Requirements under Chemical Regulations (e.g., REACH) for EINECS 298-761-9

The substance DOTE is registered under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. europa.eu Its regulatory status has evolved significantly due to its hazardous properties.

DOTE has been officially identified as a Substance of Very High Concern (SVHC) under REACH. europa.eu The primary reason for this designation is its harmonised classification as toxic to reproduction (Repr. 1B), meaning it may damage the unborn child. baden-wuerttemberg.deeuropa.eu Furthermore, it is classified for causing damage to organs, specifically the immune system and thymus, through prolonged or repeated exposure (STOT RE 1). baden-wuerttemberg.deeuropa.eu

Following its identification as an SVHC and inclusion on the Candidate List, DOTE was added to Annex XIV of REACH, the Authorisation List. efs.consultingsiliconexpert.com This is a critical regulatory step that subjects the substance to stringent controls. Companies wishing to use DOTE after a specified "sunset date" must apply for a special authorisation. For DOTE, the key dates established are:

Latest Application Date: November 1, 2023

Sunset Date: May 1, 2025 siliconexpert.com

After the sunset date, placing DOTE on the market or using it is prohibited unless an authorisation has been granted for a specific use or the use is exempt. siliconexpert.com

The REACH regulation operates on the principle of "No data, no market," which mandates that manufacturers and importers must provide a comprehensive set of data on the substances they place on the market. reach.lu For a substance like DOTE, manufactured or imported in quantities over 10 tonnes per year, a Chemical Safety Report (CSR) is required. This report includes an assessment of the substance's hazards and the exposure scenarios for its uses. reach.lu

In addition to the authorisation requirements, organotin compounds as a group are also subject to restrictions under Annex XVII of REACH, which limits their use in certain applications like biocides and water treatment products to prevent environmental and health risks. industrialchemicals.gov.auchem-map.com

Interactive Data Table: Regulatory Profile of this compound (DOTE)

Regulatory Item Status / Information Source(s)
EINECS Number 298-761-9 -
CAS Number 15571-58-1 baden-wuerttemberg.de
REACH Status Registered, Included in Annex XIV (Authorisation List) europa.euefs.consulting
SVHC Identification Yes
Reason for SVHC Toxic for Reproduction (Repr. 1B), STOT RE 1 baden-wuerttemberg.deeuropa.eu
Annex XIV Sunset Date May 1, 2025 siliconexpert.com
General Use Stabiliser in Polyvinyl chloride (PVC) echemi.com

Development of Exposure Scenarios and Environmental Risk Assessment Frameworks

The development of exposure scenarios and environmental risk assessments (ERAs) is a cornerstone of chemical regulations like REACH, ensuring that any potential risks from a substance's use are adequately controlled. For DOTE and related organotins, these frameworks address occupational, consumer, and environmental exposure.

Occupational Exposure Scenarios: Safe use instructions for products containing DOTE outline specific occupational exposure scenarios. rtx.com These scenarios cover activities such as the assembly, disassembly, mechanical removal (e.g., grinding), and chemical stripping of articles containing the substance. rtx.com To manage risks during these activities, a combination of engineering controls and personal protective equipment (PPE) is recommended. rtx.com

Engineering Controls: Local exhaust ventilation is advised to minimize airborne concentrations. rtx.com

Personal Protective Equipment: Recommended PPE includes protective clothing, gloves, and safety glasses or goggles. rtx.com

The general framework for an Environmental Risk Assessment (ERA), such as that used for medicinal products in the EU, provides a model for assessing chemical risks. efpia.eueuropa.eu This process involves a phased approach:

Phase I: A screening phase where the Predicted Environmental Concentration (PEC) is calculated. If the PEC is below a certain threshold, the substance is considered unlikely to pose a risk.

Phase II: If the screening threshold is exceeded, a more detailed assessment is conducted. This involves calculating the Predicted No-Effect Concentration (PNEC) for various environmental compartments (water, soil, sediment). The risk is characterized by the PEC/PNEC ratio. A ratio below 1 suggests that risks are adequately controlled. efpia.eu

For organotins, international bodies have established health-based guidance values to manage dietary exposure. A group Tolerable Daily Intake (TDI) of 0.1 µg/kg of body weight (as tin) has been set for certain organotin compounds in foodstuffs, reflecting a harmonized approach to managing this exposure route. industrialchemicals.gov.aueuropa.euindustrialchemicals.gov.au

Research on Strategies for Promoting Alternative Assessment Methodologies

To reduce reliance on traditional animal testing and improve the efficiency of chemical assessment, significant research has focused on Alternative Assessment Methodologies (AAMs). For organotin compounds like DOTE, these strategies primarily involve chemical grouping, read-across, and the use of in vitro models.

Grouping and Read-Across: The principle of grouping and read-across is widely applied to organotin compounds. industrialchemicals.gov.auindustrialchemicals.gov.au This approach is based on the scientific understanding that the toxicity of these substances is largely determined by the core organotin moiety (e.g., dioctyltin (B90728), tributyltin, monobutyltin) rather than the variable anionic ligands attached to the tin atom. industrialchemicals.gov.auindustrialchemicals.gov.au The Organisation for Economic Co-operation and Development (OECD) has published specific guidance on the grouping of chemicals, including metal-containing compounds, which supports this methodology. oecd.org By grouping similar organotins, regulators can use data from a well-studied compound to assess a related, data-poor substance, thereby avoiding duplicative animal testing. oecd.org

In Vitro Methods: In vitro (non-animal) test methods are another key component of alternative assessment strategies. For instance, an OECD-validated in vitro model has been used to study the dermal absorption of organotin compounds. europa.eu A study using this model demonstrated that the uptake of dioctyltin chloride (DOTC) through human skin was significantly lower (0.01% over 24 hours) compared to rat skin (1.5% over 24 hours). europa.eu This type of data is crucial for refining human health risk assessments and highlights species-specific differences that whole-animal tests might not fully characterize.

Advanced Analytical Methods: While not toxicity tests themselves, the development of highly sensitive analytical methods is essential for supporting AAMs by enabling accurate measurement of substance concentrations in complex matrices. These methods are vital for refining exposure assessments and monitoring environmental fate. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Atomic Emission Spectrometry (HPLC-ICP-AES) are used for the determination of organotins. tandfonline.comacademie-sciences.fr Research has also focused on optimizing sample preparation, for example by comparing derivatization techniques like Grignard alkylation with the use of sodium tetraethylborate (STEB), with the latter proving to be a simpler and more sensitive method. academie-sciences.frresearchgate.net

International Harmonization of Chemical Regulations for Substances like this compound

The regulation of chemicals is increasingly a global effort, with international bodies and cross-jurisdictional cooperation leading to greater harmonization for substances like DOTE.

The Organisation for Economic Co-operation and Development (OECD) is central to these efforts. The OECD develops and standardizes Test Guidelines for chemical safety testing (e.g., TG 111 for hydrolysis), which are mutually accepted among member countries. industrialchemicals.gov.au This mutual acceptance of data avoids redundant testing and facilitates consistent hazard assessments globally. The OECD's work on Screening Information Data Set (SIDS) dossiers and guidance on chemical grouping further promotes a harmonized approach to chemical evaluation. industrialchemicals.gov.auoecd.orgwho.int

Harmonization is also evident in risk management approaches. The establishment of a group Tolerable Daily Intake (TDI) for several organotin compounds, including dioctyltins, by bodies like the World Health Organization (WHO) and the European Food Safety Authority (EFSA), demonstrates an aligned scientific consensus on safe exposure levels in food. europa.euwho.int Regulatory agencies worldwide, such as those in Australia, often reference and adopt the assessments and standards from international organizations like the OECD and European bodies like ECHA in their own domestic evaluations. industrialchemicals.gov.auindustrialchemicals.gov.au

A clear example of international regulatory harmonization in action is the control of organotins in marine anti-fouling systems. The International Maritime Organization (IMO) adopted the Anti-Fouling Systems (AFS) Convention to phase out the use of harmful organotins on ships. nomos-elibrary.de The European Union subsequently implemented this international treaty through its own regulations, effectively aligning regional rules with a global standard to protect the marine environment. nomos-elibrary.de

Finally, the adoption of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) ensures that the hazards of substances like DOTE are communicated consistently across countries through standardized labels and safety data sheets. industrialchemicals.gov.au This harmonization is fundamental to ensuring worker and consumer safety on a global scale.

Table of Chemical Names Mentioned

Chemical NameOther Names / AbbreviationsCAS Number
2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoateDOTE, Dioctyltin bis(2-ethylhexylmercaptoacetate)15571-58-1
Dioctyltin chlorideDOTC3542-36-7
TributyltinTBT688-73-3
DibutyltinDBT1002-53-5
Monobutyltin trichlorideMBTC1118-46-3
Sodium tetraethylborateSTEB15523-24-7
Dioctyltin oxide870-08-6
2-ethylhexyl thioglycolate7659-86-1

Future Research Directions and Interdisciplinary Studies on Einecs 298 761 9

Exploration of Novel Synthetic Routes and Green Chemistry Advancements for (2S)-2,5-diaminopentanoic acid and (2S)-2-aminobutanedioic acid

The industrial production of L-ornithine ((2S)-2,5-diaminopentanoic acid) and L-aspartic acid ((2S)-2-aminobutanedioic acid), the constituent components of EINECS 298-761-9, is moving towards more sustainable and environmentally friendly methods. Traditional chemical synthesis routes are often associated with harsh reaction conditions and the use of fossil fuel-based precursors. mdpi.comthinkdochemicals.com In contrast, green chemistry advancements prioritize the use of renewable feedstocks, biocatalysis, and waste reduction.

Microbial Fermentation: A promising green alternative is microbial fermentation. frontiersin.orgnih.gov Metabolically engineered strains of microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, are being developed as robust cell factories for amino acid production. frontiersin.orgnih.govmdpi.com For L-ornithine, strategies involve engineering the urea (B33335) cycle and central metabolic pathways in C. glutamicum to enhance production from renewable resources like glucose or even mannitol (B672) derived from macroalgae. frontiersin.orgnih.gov Similarly, L-aspartic acid is efficiently produced via fermentation using engineered bacteria that can convert substrates like glucose or maleate (B1232345) into the final product. mdpi.comijettjournal.org This biotechnological approach is considered eco-friendly and helps establish a sustainable economy independent of fossil fuels. frontiersin.orgnih.gov

Enzymatic Conversion: Another key area of green chemistry is the use of isolated enzymes for bioconversion. The industrial production of L-aspartic acid, for example, widely employs the enzyme L-aspartate ammonia-lyase (aspartase), which catalyzes the addition of ammonia (B1221849) to fumaric acid. mdpi.comresearchgate.net Research is focused on improving this process by using immobilized enzymes, which allows for continuous production, minimal byproducts, and easier downstream processing. mdpi.comresearchgate.net A novel dual-enzyme system coupling maleate cis-trans isomerase and aspartase has been developed to produce L-aspartic acid from maleic anhydride (B1165640), a more cost-effective substrate. rsc.orgrsc.org This method has been shown to reduce costs by over 60% and significantly decrease wastewater discharge and environmental pollution. rsc.orgrsc.org

Future research in this area will likely focus on optimizing these biosynthetic routes through advanced metabolic engineering, synthetic biology tools, and the discovery of novel, more efficient enzymes. The goal is to further improve yields, reduce production costs, and expand the range of renewable feedstocks that can be utilized. frontiersin.orgresearchgate.net

Synthetic Method Precursor(s) Key Biocatalyst/Organism Advantages
L-ornithine FermentationGlucose, MannitolCorynebacterium glutamicum (engineered)Sustainable, uses renewable feedstocks, eco-friendly. frontiersin.orgnih.gov
L-aspartic acid FermentationGlucose, Fumaric AcidE. coli, C. glutamicum (engineered)Can utilize various carbon sources, well-established process. mdpi.comijettjournal.org
L-aspartic acid Enzymatic ConversionFumaric Acid, AmmoniaL-aspartate ammonia-lyase (Aspartase)High yield (>95%), high product concentration, minimal byproducts. mdpi.com
L-aspartic acid Dual-Enzyme SystemMaleic AnhydrideMaleate isomerase & AspartaseCost-effective substrate, reduced wastewater and pollution. rsc.orgrsc.org

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational chemistry offers powerful tools to investigate the properties of L-ornithine L-aspartate at a molecular level and to predict the activity of related compounds.

Molecular Modeling: Techniques like molecular dynamics simulations can be employed to study the conformational dynamics of the L-ornithine and L-aspartate ions and their interactions with each other and with solvent molecules. This can provide insights into the stability of the salt and its behavior in solution. Furthermore, computational studies can elucidate the interactions of L-ornithine and L-aspartate with biological targets, such as the enzymes involved in the urea cycle, which is central to its therapeutic mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. wikipedia.orguestc.edu.cn For amino acids and peptides, QSAR models are built using descriptors that quantify their physicochemical properties, such as hydrophobicity, steric parameters, and electronic properties. scispace.comresearchgate.netacs.org

While no specific QSAR studies have been performed on L-ornithine L-aspartate, future research could apply this methodology to:

Design novel analogs: By understanding which structural features are crucial for its ammonia-lowering activity, QSAR could guide the design of new dipeptides or amino acid salts with potentially improved efficacy or metabolic stability.

Predict properties: QSAR and quantitative structure-property relationship (QSPR) models could be developed to predict the environmental fate (e.g., biodegradability) or toxicological profiles of related compounds, aiding in the design of safer and more sustainable alternatives. wikipedia.org

The development of such models would require a dataset of structurally related compounds with measured activities, which could be generated through focused experimental studies.

Development of Sustainable Alternatives and Substitution Strategies for this compound

The concept of alternatives for L-ornithine L-aspartate can be viewed from two perspectives: therapeutic application and chemical production.

Therapeutic Alternatives: In its primary role for treating hepatic encephalopathy, several other therapeutic agents are used. These include non-absorbable disaccharides like lactulose (B1674317) and antibiotics such as rifaximin. nih.govcochrane.org Clinical studies and meta-analyses compare the efficacy of L-ornithine L-aspartate to these alternatives, often finding it to have a comparable or superior profile in improving mental state and lowering blood ammonia, though the quality of evidence can vary. nih.govcochrane.orgnih.govscielo.br Future research will continue to evaluate the comparative effectiveness of these treatments, potentially leading to more personalized therapeutic strategies. cochrane.org

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Einecs 298-761-9 in synthetic chemistry studies?

  • Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure. Compare observed spectral data with established literature values. Include purity assessments via chromatography (HPLC, GC) and elemental analysis. Ensure reproducibility by documenting experimental conditions (e.g., solvent, temperature) and cross-referencing with standardized protocols .

Q. What are the standard protocols for synthesizing this compound under controlled laboratory conditions?

  • Methodological Answer: Optimize reaction parameters (stoichiometry, catalysts, solvent systems) based on peer-reviewed synthetic routes. Purify the compound using recrystallization or column chromatography, and validate purity via melting point analysis and spectroscopic consistency. Document deviations from published methods and justify modifications using empirical data .

Q. How should researchers design a preliminary stability study for this compound under varying environmental conditions?

  • Methodological Answer: Conduct accelerated stability testing by exposing the compound to controlled stressors (light, humidity, temperature). Use HPLC to monitor degradation products and kinetic modeling to estimate shelf life. Compare results with thermodynamic predictions from computational tools (e.g., DFT calculations) .

Q. What analytical techniques are essential for quantifying this compound in complex mixtures?

  • Methodological Answer: Employ calibration curves using UV-Vis spectroscopy or LC-MS, validated via spike-and-recovery experiments. Account for matrix effects by comparing results across multiple solvents or extraction methods. Ensure method robustness through intra- and inter-day precision tests .

Q. How can researchers validate the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer: Develop a detailed procedural manual with explicit steps (e.g., stirring duration, cooling rates) and share it with collaborating labs. Use statistical tools (e.g., ANOVA) to compare yields and purity metrics. Address discrepancies by isolating variables (e.g., equipment calibration, reagent sources) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reaction mechanisms involving this compound under varying catalytic conditions?

  • Methodological Answer: Use isotopic labeling (e.g., deuterium or ¹³C) to track reaction pathways. Perform kinetic isotope effect (KIE) studies and in-situ spectroscopic monitoring (e.g., Raman, FTIR). Complement experimental data with computational simulations (e.g., transition state modeling via DFT) to propose mechanistic hypotheses .

Q. What methodologies are recommended for reconciling contradictory data in the thermodynamic stability studies of this compound?

  • Methodological Answer: Conduct a meta-analysis of published data to identify systemic biases (e.g., instrumentation limits, sample preparation). Replicate conflicting experiments under controlled conditions, using error propagation analysis to quantify uncertainty. Validate hypotheses via sensitivity analysis of key variables (e.g., pH, ionic strength) .

Q. How can researchers optimize the enantiomeric resolution of this compound for stereochemical studies?

  • Methodological Answer: Screen chiral stationary phases (CSPs) in HPLC with polar organic or normal-phase modes. Use circular dichroism (CD) spectroscopy to confirm enantiomer identity. Apply molecular docking simulations to predict CSP-enantiomer interactions and refine separation protocols .

Q. What advanced computational approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer: Combine quantitative structure-activity relationship (QSAR) models with molecular dynamics simulations to assess biodegradation pathways and bioaccumulation potential. Validate predictions with experimental ecotoxicity data (e.g., Daphnia magna assays) and adjust models using machine learning algorithms .

Q. How should researchers address discrepancies in the catalytic activity of this compound reported across heterogeneous vs. homogeneous systems?

  • Methodological Answer: Perform surface characterization of heterogeneous catalysts (e.g., BET, XPS) to identify active sites. Compare turnover frequencies (TOFs) under identical conditions, isolating solvent and diffusion effects. Use operando spectroscopy to monitor real-time catalyst behavior and deactivation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.